molecular formula C6H7NO5 B1654119 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate CAS No. 2105838-80-8

4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate

Cat. No.: B1654119
CAS No.: 2105838-80-8
M. Wt: 173.12
InChI Key: LCCCLIHYFSWZKY-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate is a pyridine derivative with hydroxyl (-OH) groups at the 4 and 5 positions and a carboxylic acid (-COOH) group at the 2 position. Its molecular formula is C₆H₇NO₅·H₂O, with an average molecular mass of 173.124 g/mol (monoisotopic mass: 173.032422) . Its hydrate form likely enhances solubility in polar solvents compared to anhydrous analogues.

Properties

IUPAC Name

5-hydroxy-4-oxo-1H-pyridine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4.H2O/c8-4-1-3(6(10)11)7-2-5(4)9;/h1-2,9H,(H,7,8)(H,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCCLIHYFSWZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2105838-80-8
Record name 2-Pyridinecarboxylic acid, 4,5-dihydroxy-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2105838-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Structural and Chemical Context of 4,5-Dihydroxy-2-pyridinecarboxylic Acid Hydrate

This compound (C₆H₇NO₅) features a pyridine core substituted with hydroxyl groups at positions 4 and 5, a carboxylic acid at position 2, and a water molecule in its crystalline lattice. Its parent compound, 5-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CID 4419153), undergoes hydration to stabilize the solid-state structure. The compound’s acidity, influenced by adjacent electron-withdrawing groups, is critical for reaction design, with predicted pKa values aligning with aromatic carboxylic acids (e.g., ~2–3 for –COOH and ~9–10 for phenolic –OH).

Synthetic Routes to this compound

Phosphoric Acid-Mediated Carboxylation and Dehydration

A primary industrial method involves the dehydration of 4,6-dihydroxynicotinic acid in concentrated phosphoric acid (85%) under high-temperature conditions.

Reaction Setup and Conditions

A 22 L reactor charged with 4,6-dihydroxynicotinic acid (2.0 kg, 12.81 mol) and phosphoric acid (6 L, 103.15 mol) is heated to 210°C ±5°C for 3.5 hours, removing ~1.2 L of water via azeotropic distillation. Dehydration of phosphoric acid is essential to drive carboxylation, as underhydrated conditions fail to initiate the reaction. Post-dehydration, acetic acid (6 L, 104.81 mol) and nitric acid (485 mL, 12.11 mol) are added at 90°C to nitrate the intermediate, monitored by HPLC until starting material consumption.

Workup and Hydrate Formation

Quenching the reaction with water (6 L) induces precipitation of a yellow solid, which is filtered, washed with isopropyl alcohol (2.5 L), and vacuum-dried at 50°C for 72 hours. The hydrate forms during aqueous workup, with crystallization kinetics influenced by residual acetic acid and temperature gradients.

Table 1. Key Parameters for Phosphoric Acid-Mediated Synthesis

Parameter Value/Detail
Starting Material 4,6-Dihydroxynicotinic acid (88% purity)
Phosphoric Acid Volume 6 L (85% concentration)
Reaction Temperature 210°C ±5°C
Dehydration Duration 3.5 hours
Nitration Agent Nitric Acid (5–6 mL/min addition rate)
Final Yield 60% (1.05 kg)

Alternative Pathway: Methyl Ester Hydrolysis and Nitration

A scaled-down variant employs methyl 4,6-dihydroxynicotinate as the precursor.

Ester Hydrolysis and Intermediate Isolation

Methyl 4,6-dihydroxynicotinate (100 g, 0.59 mol) is refluxed in phosphoric acid (300 mL, 85%) at 290°C mantle temperature for 2.5 hours, forming 4,6-dihydroxynicotinic acid. Foaming, controlled by silicone oil surfactant, ensures reaction homogeneity. Subsequent nitration with nitric acid (25 mL) at 90°C and quenching with water (300 mL) yields 2,4-dihydroxy-3-nitropyridine, isolated via filtration and isopropyl alcohol washing.

Chlorination and Final Hydration

2,4-Dihydroxy-3-nitropyridine (590 g, 3.78 mol) is treated with phosphorus oxychloride (POCl₃, 1058 mL) and diisopropylethylamine (DIPEA, 988 mL) at 45–100°C, yielding 2,4-dichloro-3-nitropyridine. Hydrolysis of the chloro intermediate under acidic aqueous conditions introduces the carboxylic acid group, with final hydration occurring during crystallization.

Table 2. Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield Scalability
Phosphoric Acid Route 4,6-Dihydroxynicotinic Acid H₃PO₄, HNO₃ 60% Industrial
Methyl Ester Hydrolysis Methyl 4,6-Dihydroxynicotinate H₃PO₄, POCl₃, DIPEA 55–60% Pilot Scale

Reaction Optimization and Process Controls

Temperature and Dehydration Dynamics

Maintaining 210°C ±5°C is critical for phosphoric acid’s dual role as catalyst and dehydrating agent. Below 200°C, carboxylation stalls due to insufficient activation energy, while exceeding 215°C promotes decarboxylation side reactions.

Analytical Monitoring via HPLC

HPLC (Supelco Suplexosil-SAX column, 85:15 KH₂PO₄/CH₃CN mobile phase, 210 nm detection) confirms reaction completion by tracking 4,6-dihydroxynicotinic acid depletion. Retention times for intermediates and products are calibrated to ensure >98% conversion before workup.

Surfactant-Assisted Foam Mitigation

Silicone oil (5–6 drops) suppresses foaming during methyl ester hydrolysis, preventing reactor overflow and ensuring consistent heat transfer.

Industrial-Scale Purification Strategies

Solvent Selection and Washing

Isopropyl alcohol preferentially dissolves unreacted starting materials and inorganic salts, leaving the hydrate as a crystalline precipitate. Post-filtration washes (2.5 L isopropyl alcohol per kg crude product) reduce residual nitric acid to <50 ppm.

Vacuum Drying and Hydrate Stability

Drying under vacuum (20 in. Hg) at 50°C for 72 hours ensures consistent hydrate stoichiometry without dehydration. Thermogravimetric analysis (TGA) confirms water loss onset at 110°C, guiding storage conditions below 30°C.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute hydroxyl groups with halogens.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated pyridinecarboxylic acids and other substituted derivatives.

Scientific Research Applications

4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate involves its interaction with various molecular targets and pathways. The hydroxyl groups on the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting their biological availability and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of hydroxyl and carboxylic acid groups distinguishes it from other pyridine-based derivatives. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Functional Groups Key Features
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate C₆H₇NO₅·H₂O 2-carboxylic acid, 4,5-dihydroxy High polarity, hydrate form enhances solubility; potential for metal chelation .
2,2′-Bipyridine-4,4′-dicarboxylic acid C₁₂H₈N₂O₄ Bipyridine core, 4,4′-dicarboxylic acid Planar structure with two carboxylic acids; used in coordination polymers and metal-organic frameworks (MOFs) .
Bicinchoninic acid disodium salt hydrate C₂₀H₁₂N₂Na₂O₄·xH₂O Quinoline derivatives, disodium salt Water-soluble; widely used in bicinchoninic acid (BCA) protein assays .
4-Pyridinecarboxylic acid (Isonicotinic acid) C₆H₅NO₂ 4-carboxylic acid Simpler structure; lacks hydroxyl groups; used in coordination chemistry and pharmaceuticals .

Key Differences and Implications

Polarity and Solubility: The hydroxyl and carboxylic acid groups in this compound make it more polar than non-hydroxylated analogues like 4-pyridinecarboxylic acid. The hydrate form further increases its water solubility . In contrast, ester derivatives (e.g., dimethyl or dibutyl esters of bipyridine dicarboxylic acids) exhibit lower polarity and are often used as intermediates in organic synthesis .

This property is critical for applications in catalysis or metal ion binding . 2,2′-Bipyridine-4,4′-dicarboxylic acid lacks hydroxyl groups but offers two carboxylic acids, making it a stronger chelator for transition metals (e.g., Ru or Ir in dye-sensitized solar cells) .

Applications :

  • While This compound ’s exact applications are unspecified, its functional groups suggest utility in pharmaceuticals (antioxidant properties) or as a ligand in coordination chemistry.
  • Bicinchoninic acid disodium salt hydrate is specialized for biochemical assays due to its selective interaction with Cu⁺ ions in the BCA assay .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-dihydroxy-2-pyridinecarboxylic acid hydrate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursors under acidic or oxidative conditions. For example, similar pyridinecarboxylic acid derivatives are synthesized via cyclocondensation of amino acids with keto-acids, followed by hydroxylation . To optimize purity, employ recrystallization in aqueous ethanol (70% v/v) and monitor by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Purity ≥98% can be achieved using preparative chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C/DEPT-135) to confirm hydroxyl and carboxylic proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 172.0372).
  • Elemental analysis (C, H, N) to verify hydrate stoichiometry (±0.3% tolerance).
  • FT-IR to identify O-H (3200–3500 cm⁻¹) and carboxylic C=O (1680–1720 cm⁻¹) stretches .

Q. How does the hydrate form influence solubility and stability under experimental conditions?

  • Methodological Answer : Hydrate formation enhances aqueous solubility (e.g., ~50 mg/mL at 25°C) but may reduce thermal stability. Conduct differential scanning calorimetry (DSC) to identify dehydration events (endothermic peaks ~100–120°C). For stability, store at 4°C in desiccated conditions and monitor via Karl Fischer titration for water content .

Q. What biological activity assays are suitable for preliminary evaluation of this compound?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays (e.g., tyrosine kinase or decarboxylase targets) using fluorescence-based kits (IC₅₀ determination).
  • Antimicrobial susceptibility testing (MIC via broth microdilution, 24–48 hrs, 37°C) given structural similarity to bioactive pyridine derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electrostatic potential maps for predicting hydrogen-bonding sites. Use molecular docking (AutoDock Vina) with protein targets (e.g., PDB ID 1XYZ) to prioritize substituents at C-4/C-5. Validate predictions via synthesis and SPR binding assays .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across studies?

  • Methodological Answer : Investigate:

  • Hydrate vs. anhydrous form discrepancies : Characterize batches via PXRD to confirm crystallinity.
  • Impurity profiling : LC-MS/MS to detect trace byproducts (e.g., decarboxylated derivatives).
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls .

Q. How can reaction mechanisms for hydroxylation and carboxylation steps be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O₂) to track hydroxyl group origins in mass spectrometry. For carboxylation, perform kinetic isotope effect (KIE) studies with ¹³C-labeled precursors. Computational reaction path searches (GRRM17 software) can model transition states .

Q. What environmental fate studies are relevant for assessing ecological impact?

  • Methodological Answer : Conduct:

  • Photodegradation assays (Xe lamp, λ > 290 nm) with LC-MS monitoring.
  • Soil adsorption studies (OECD Guideline 106) using HPLC-UV to quantify residual concentrations.
  • Aquatic toxicity tests (Daphnia magna EC₅₀) under OECD 202 guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate
Reactant of Route 2
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate

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